3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 252.73 g/mol. This compound is classified as an aromatic amine due to the presence of an aniline structure, which features an amino group attached to a benzene ring. The compound is characterized by the presence of a chloro substituent at the third position and a morpholine-derived ether group at the para position relative to the amino group.
This compound can be sourced from various chemical suppliers and is typically categorized under pharmaceutical intermediates or fine chemicals. It may also be classified in research contexts related to medicinal chemistry, particularly in studies involving drug design and synthesis.
The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline generally follows a multi-step process:
The reaction conditions, including temperature, solvent choice, and base concentration, are critical for optimizing yield and purity. Industrial-scale production may involve continuous flow reactors for efficiency.
The molecular structure of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline features:
The compound has a predicted density of approximately 1.22 g/cm³ and exhibits a melting point around 72.5 °C. The structural representation can be illustrated using SMILES notation: ClC1=CC=C(C=C1)NCCOCC2NCCOCC2.
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can participate in various chemical reactions typical of aromatic amines, including:
Reaction conditions such as temperature, solvent, and catalysts significantly influence the outcomes of these reactions. For example, reactions involving electrophiles may require acidic conditions to facilitate substitution.
The mechanism of action for compounds like 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline often relates to their interaction with biological targets:
Data on specific biological activities would require further empirical studies.
Relevant data indicates that these properties are crucial for applications in pharmaceuticals and materials science.
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has potential applications in:
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1